Picogreen

DNA quantitation fluorometric assay sensitivity

Accurate dsDNA quantitation in complex, limited samples is hindered by sequence bias and high background with conventional dyes. PicoGreen overcomes these limitations: • Sequence-independent binding ensures uniform fluorescence across GC/AT-rich DNA. • 6-10× lower autofluorescence interference vs. Hoechst 33258 in biological matrices. • Linear quantitation from 25 pg/mL to 1 µg/mL, preserving precious samples. • Compatible with standard fluorescein filter sets (Ex/Em ~502/520 nm).

Molecular Formula C34H42N5S+
Molecular Weight 552.8 g/mol
Cat. No. B1258679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicogreen
SynonymsPicoGreen
Molecular FormulaC34H42N5S+
Molecular Weight552.8 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C
InChIInChI=1S/C34H42N5S/c1-35(2)21-13-23-38(24-14-22-36(3)4)33-25-27(26-34-37(5)31-19-11-12-20-32(31)40-34)29-17-9-10-18-30(29)39(33)28-15-7-6-8-16-28/h6-12,15-20,25-26H,13-14,21-24H2,1-5H3/q+1
InChIKeyZYFVNVRFVHJEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.05 g / 10 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PicoGreen Baseline Characteristics


PicoGreen is a fluorescent cyanine dye specifically engineered for the ultrasensitive quantitation of double-stranded DNA (dsDNA) in solution [1]. It exhibits a >1000-fold fluorescence enhancement upon binding to dsDNA, with excitation/emission maxima at approximately 502/520 nm, making it compatible with standard fluorescein filter sets [1]. The dye possesses a high quantum yield of ~0.5 when bound to calf thymus DNA and a molar extinction coefficient of ~70,000 cm⁻¹ M⁻¹, contributing to its exceptional brightness [1]. PicoGreen selectively detects dsDNA in the presence of single-stranded DNA (ssDNA), RNA, and free nucleotides, with minimal sequence-dependent bias [2].

High-sensitivity dsDNA quantitation in solution
Selective detection without ssDNA/RNA interference
Compatible with standard fluorescein filter sets

PicoGreen Procurement Risk Analysis


While several fluorescent dyes bind to nucleic acids, PicoGreen is distinguished by a specific combination of quantitative performance metrics that are not collectively matched by common alternatives such as Hoechst 33258, SYBR Green I, or generic intercalators [1]. Unlike Hoechst 33258, which exhibits strong sequence bias favoring AT-rich regions and high intrinsic tissue fluorescence interference in biological matrices, PicoGreen demonstrates sequence-independent binding and significantly lower background signal in complex samples [1][2]. Although SYBR Green I offers comparable sensitivity in some contexts, its linear dynamic range is substantially narrower at pg–ng concentrations, and its performance is more susceptible to quenching by gold nanoparticles and other experimental variables [3]. Furthermore, OliGreen and RiboGreen, while chemically related, are optimized exclusively for ssDNA and RNA, respectively, and cannot substitute for dsDNA-specific quantitation without introducing unacceptable cross-reactivity .

Hoechst 33258: Strong AT sequence bias and high tissue autofluorescence require background correction
SYBR Green I: No linear range at pg–ng concentrations; susceptible to nanoparticle quenching
OliGreen/RiboGreen: Specific for ssDNA/RNA; cannot substitute for dsDNA-selective quantitation

PicoGreen Quantitative Evidence


Sensitivity vs. Hoechst 33258

In a direct head-to-head comparison using the same assay format, PicoGreen detected dsDNA at 25 pg/mL, whereas Hoechst 33258 required a minimum concentration of 10 ng/mL for reliable detection, representing a 400-fold improvement in sensitivity [1]. This finding was independently validated in human cartilage tissue extracts, where PicoGreen exhibited a detection limit of 0.9 ng DNA/mL compared to 6 ng DNA/mL for Hoechst 33258 [2].

Sensitivity vs. Hoechst 33258
Head-to-head
PicoGreen: 25 pg/mL (calf thymus); 0.9 ng/mL (cartilage)
Hoechst 33258: 10 ng/mL; 6 ng/mL
~400-fold and 6.7-fold lower detection limit
Enables quantitation of ultralow-concentration DNA samples
Reported in pure DNA and tissue extracts
DNA quantitation fluorometric assay sensitivity

Linear Dynamic Range vs. SYBR Green I

A cross-study comparison of five commercial DNA-binding dyes (EvaGreen, PicoGreen, AccuClear, AccuBlue NextGen, and SYBR Green I) revealed that SYBR Green I and YOYO-1 exhibited no linear range whatsoever at pg–ng quantities of dsDNA, whereas PicoGreen maintained robust linearity (R² > 0.99) across the entire 25 pg/mL to 1 μg/mL range [1]. This finding is corroborated by the original characterization study, which demonstrated that PicoGreen linearity spans four orders of magnitude with a single dye concentration, a performance characteristic not shared by SYBR Green I in the low picogram regime [2].

Linear Dynamic Range vs. SYBR Green I
Cross-study comparable
PicoGreen: 25 pg/mL–1 μg/mL, R²>0.99
SYBR Green I: no linear range at pg–ng levels
Supports reliable quantitation across full working range
Cross-study dye comparison; calf thymus DNA standard
dynamic range SYBR Green I low-concentration DNA

Sequence-Independent DNA Binding

Hoechst 33258 exhibits a well-documented preference for AT-rich DNA sequences, producing significantly higher fluorescence signals when bound to poly(dA)·poly(dT) compared to poly(dG)·poly(dC) homopolymers. In contrast, PicoGreen reagent fluorescence intensity was demonstrated to be identical upon binding to both poly(dA)·poly(dT) and poly(dG)·poly(dC) homopolymers, indicating negligible sequence-dependent bias [1]. This finding is supported by subsequent studies confirming that PicoGreen quantitation exhibits little sequence dependence and can accurately measure DNA from diverse sources, including genomic DNA, viral DNA, and PCR products .

Sequence-Independent Binding
Head-to-head
PicoGreen: equal fluorescence for AT/GC homopolymers
Hoechst 33258: pronounced AT preference
Reduces need for sequence-specific calibration curves
Reported with homopolymer dsDNA substrates
sequence bias DNA quantitation accuracy Hoechst 33258

dsDNA Selectivity vs. OliGreen and RiboGreen

PicoGreen is specifically engineered for dsDNA detection and exhibits minimal cross-reactivity with ssDNA and RNA. In contrast, OliGreen is optimized exclusively for ssDNA quantitation and RiboGreen for RNA quantitation . While all three dyes belong to the same chemical family and share similar core structures, their binding selectivity profiles are purposefully distinct. A study quantifying nucleic acids in Daphnia tissue extracts demonstrated that PicoGreen and RiboGreen measurements were mutually orthogonal: PicoGreen detected only DNA (52.63 ± 3.60 ng/mL), while RiboGreen detected total nucleic acid (220.20 ± 4.55 ng/mL) and, after DNase treatment, RNA specifically (78.34 ± 1.67 ng/mL) [1]. This orthogonality enables multiplexed analysis when both dyes are used in parallel.

dsDNA Selectivity vs. OliGreen/RiboGreen
Cross-study comparable
PicoGreen: highly selective for dsDNA; minimal ssDNA/RNA interference
OliGreen: ssDNA-specific; RiboGreen: RNA-specific
Enables orthogonal, multiplexed nucleic acid quantitation
Reported in Daphnia tissue extracts; DNase/RNase validation
selectivity dsDNA quantitation cross-reactivity

Reduced Autofluorescence vs. Hoechst

In a comparative analysis of human articular and septal cartilage extracts, the relative contribution of intrinsic tissue autofluorescence to total dye-enhanced fluorescence was markedly greater for Hoechst 33258 (19–57%) than for PicoGreen (2–7%) [1]. This substantial difference is attributed to the fact that intrinsic cartilage fluorescence increases with age and is prominent at the UV excitation wavelengths used for Hoechst 33258 (ex/em ~350/460 nm), but relatively low at the visible wavelengths used for PicoGreen (ex/em ~502/520 nm) [1]. Consequently, DNA in human cartilage could be assayed using PicoGreen without the need to correct for intrinsic cartilage fluorescence in many situations, whereas Hoechst 33258 measurements required background subtraction [1].

Reduced Autofluorescence vs. Hoechst
Head-to-head
PicoGreen: 2–7% tissue autofluorescence contribution
Hoechst 33258: 19–57%
~6- to 10-fold lower background
Simplifies DNA measurement in complex biological matrices
Reported in human cartilage; visible vs. UV excitation
background fluorescence tissue samples assay robustness

Enhanced Signal vs. SYBR Green I

In a comparative study evaluating fluorimetric assays for low-parasitemia Plasmodium falciparum detection, both SYBR Green I (SGI) and PicoGreen (PG) were tested following hemoglobin and detergent depletion from infected erythrocyte cultures. Upon removal of these interfering components, the fluorescence emission of SGI increased 10-fold, whereas the fluorescence emission of PicoGreen increased 60-fold, resulting in a 20-fold higher absolute fluorescent signal for PicoGreen compared to SYBR Green I under identical optimized conditions [1]. The estimated limits of detection for the PicoGreen hemoglobin/detergent-depleted method were 0.2% parasitemia and limit of quantification of 0.7%, enabling detection of approximately 10 parasites per microliter [1].

Enhanced Signal vs. SYBR Green I (Malaria)
Head-to-head
PicoGreen: 60-fold fluorescence increase post-depletion; 20× higher absolute signal
SYBR Green I: 10-fold increase
Improves signal-to-background in hemoglobin-rich samples
P. falciparum culture; hemoglobin/detergent depletion method
malaria diagnostics SYBR Green I hemoglobin interference

PicoGreen Optimal Application Scenarios


Low-Concentration dsDNA Quantitation

PicoGreen's 400-fold sensitivity advantage over Hoechst 33258 and its maintained linearity at pg/mL concentrations where SYBR Green I fails make it the reagent of choice for quantifying DNA from limited biological material [1][2]. The detection limit of 25 pg/mL enables accurate measurement of sub-nanogram DNA quantities without sample concentration, preserving precious samples for downstream analyses such as next-generation sequencing library preparation, single-cell whole-genome amplification, or forensic STR profiling.

dsDNA Quantitation in Complex Matrices

The 6- to 10-fold lower intrinsic fluorescence interference exhibited by PicoGreen relative to Hoechst 33258 in biological tissues (2–7% vs. 19–57% contribution to total signal) makes PicoGreen particularly suitable for direct DNA quantitation in complex sample matrices without extensive purification [1]. This property is especially valuable in clinical research involving cartilage, bone, or other autofluorescent tissues, as well as in environmental samples containing humic substances or other interfering compounds.

GC-Independent DNA Quantitation

Unlike Hoechst 33258, which exhibits pronounced fluorescence bias toward AT-rich sequences, PicoGreen demonstrates sequence-independent binding with equal fluorescence intensity for poly(dA)·poly(dT) and poly(dG)·poly(dC) homopolymers [1]. This property ensures accurate and reproducible DNA quantitation across samples with widely varying base composition, eliminating the need for sample-specific calibration curves and reducing systematic quantification errors in applications such as metagenomic library normalization, viral load determination, or plasmid DNA quantitation for transfection.

Orthogonal Nucleic Acid Quantitation

The orthogonal selectivity profiles of the PicoGreen/OliGreen/RiboGreen reagent family enable parallel quantitation of dsDNA, ssDNA, and RNA from a single sample aliquot [1][2]. This integrated workflow is particularly valuable in molecular biology core facilities, biopharmaceutical quality control, and environmental nucleic acid monitoring where comprehensive nucleic acid profiling is required. The shared excitation/emission characteristics and compatible assay conditions allow for streamlined plate-reader-based protocols and reduced reagent validation burden.

Application
Selection Property
Validation Focus
Low-Concentration dsDNA Quantitation
Reported sub-ng/mL detection limit and wide linear dynamic range
Accuracy at ≤25 pg/mL; linearity across pg–μg range
dsDNA Quantitation in Complex Matrices
Low intrinsic autofluorescence interference at visible wavelengths
Background subtraction necessity; matrix-specific validation
GC-Independent DNA Quantitation
Sequence-independent binding, no AT/GC bias
Inter-sample comparability across diverse base compositions
Orthogonal Nucleic Acid Quantitation
Specific dsDNA selectivity orthogonal to ssDNA/RNA dyes
Cross-reactivity check; parallel assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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